N-(4-fluorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
N-(4-fluorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a thiophene-sulfonamide derivative featuring a 1,2,4-oxadiazole substituent at the 2-position of the thiophene ring. The 1,2,4-oxadiazole moiety is substituted with a 3-methylphenyl group, while the sulfonamide nitrogen is bonded to a 4-fluorophenyl group and a methyl group.
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S2/c1-13-4-3-5-14(12-13)19-22-20(27-23-19)18-17(10-11-28-18)29(25,26)24(2)16-8-6-15(21)7-9-16/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCICMSVVTXFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiophene ring
- An oxadiazole moiety
- A sulfonamide group
- Fluorophenyl and methylphenyl substituents
This unique combination of functional groups is hypothesized to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:
- Formation of the oxadiazole ring through condensation reactions.
- Introduction of the thiophene and sulfonamide functionalities via electrophilic substitutions.
- Purification and characterization using spectroscopic methods such as NMR and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 17a | MCF-7 | 0.65 |
| 17b | HeLa | 2.41 |
These values indicate a significant cytotoxic effect, suggesting that the compound may act as a potential therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound's biological activity extends to antimicrobial properties. It has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated effective inhibition at low concentrations, indicating potential as an antibacterial agent .
Study on Oxadiazole Derivatives
A comprehensive study on various oxadiazole derivatives revealed that modifications in the chemical structure directly influence biological activity. The presence of electron-donating groups like methyl enhances activity against cancer cells while maintaining low toxicity towards normal cells .
Research on Sulfonamide Compounds
Research has shown that sulfonamide derivatives exhibit diverse biological activities including antitumor and antibacterial effects. The incorporation of fluorinated phenyl groups has been associated with increased potency and selectivity in targeting specific cellular pathways .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-(4-fluorophenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide exhibit promising anticancer activity. The oxadiazole moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has shown that derivatives of this compound can target specific pathways involved in cancer cell proliferation and survival.
Antimicrobial Activity
The sulfonamide group in the compound has been linked to antimicrobial properties. Compounds containing sulfonamide structures have demonstrated effectiveness against various bacterial strains. Studies suggest that the incorporation of the thiophene and oxadiazole rings enhances the antimicrobial potency, making it a candidate for developing new antibiotics.
Neurological Disorders
The compound's structure suggests potential applications in treating neurological disorders. Preliminary investigations indicate that similar compounds may influence neurotransmitter systems, offering a pathway for developing treatments for conditions such as depression and anxiety.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of thiophene derivatives. The compound may inhibit pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This suggests a potential role in developing therapies for conditions like rheumatoid arthritis or inflammatory bowel disease.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer activity | Demonstrated significant reduction in tumor size in xenograft models using similar oxadiazole compounds. |
| Study B | Antimicrobial efficacy | Showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with low MIC values. |
| Study C | Anti-inflammatory effects | Reported decreased levels of TNF-alpha and IL-6 in animal models treated with thiophene derivatives. |
Comparison with Similar Compounds
Structural Comparisons
Core Scaffold Variations
- Thiophene-Sulfonamide vs. Piperidine-Carboxamide: The target compound shares structural similarity with 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (), which replaces the thiophene-sulfonamide core with a piperidine-carboxamide.
- Oxadiazole Substituent Position: Compared to 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide (), the target compound substitutes the 4-fluorophenyl group on the oxadiazole with a 3-methylphenyl group.
Substituent Modifications
Sulfonamide Nitrogen Substituents :
The target compound’s N-(4-fluorophenyl)-N-methyl group contrasts with analogs like N-(4-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide (), where a 4-chlorophenyl group replaces the 4-fluorophenyl. Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .Aromatic Ring Functionalization :
Derivatives such as 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole () prioritize tetrazole rings over oxadiazoles, reducing aromaticity but increasing polarity for improved solubility .
Pharmacological Comparisons
Anti-TB Activity
- The target compound’s structural analogs, such as 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (), exhibit potent binding affinity to Mycobacterium tuberculosis enoyl-ACP reductase (InhA) and EthR receptors.
Antimicrobial Activity
- Compounds like 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole () demonstrate broad-spectrum antimicrobial activity. The thiophene-sulfonamide core in the target compound may enhance Gram-negative bacterial penetration due to its balanced hydrophobicity .
Physicochemical and Pharmacokinetic Comparisons
Molecular Weight and LogP
- Molecular Weight :
The target compound (estimated molecular weight: ~463.5 g/mol) is heavier than simpler oxadiazoles like 3,5-dimethyl-1,2,4-oxadiazole (MW: 112.13 g/mol) but aligns with therapeutic small molecules (typically <500 g/mol) .
ADMET Properties
- Hepatotoxicity :
Unlike C38 and C21 (), which show hepatotoxicity, the target compound’s fluorophenyl and methyl groups may mitigate metabolic degradation into toxic intermediates . - Carcinogenicity: Structural analogs like C22 and C29 () are non-carcinogenic, suggesting similar safety for the target compound .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and what reaction conditions are critical for yield optimization?
The synthesis involves multi-step organic reactions, including cyclization of oxadiazole rings and sulfonamide coupling. Key steps include:
- Controlled temperature (60–80°C) during oxadiazole ring formation to avoid side reactions.
- Use of anhydrous solvents (e.g., THF or DMF) for sulfonamide coupling to prevent hydrolysis.
- Purification via column chromatography or recrystallization to isolate intermediates . Yield optimization requires precise pH control (neutral to slightly basic) and reaction time monitoring using HPLC .
Q. Which spectroscopic techniques are most effective for confirming structural integrity and purity?
Q. How can researchers distinguish this compound from structurally similar derivatives?
Use X-ray crystallography to resolve the 3D arrangement of the oxadiazole-thiophene core and substituents. Comparative analysis of NMR chemical shifts (e.g., methylphenyl vs. fluorophenyl environments) and HPLC retention times can further differentiate it .
Advanced Research Questions
Q. What experimental designs are suitable for assessing stability under physiological conditions?
- pH-dependent stability studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC.
- Thermal stability assays : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light exposure tests : Evaluate photostability under UV/visible light to guide storage protocols .
Q. How can contradictions in reported biological activity data be resolved?
- Reproducibility checks : Validate assays (e.g., enzyme inhibition or cytotoxicity) under standardized conditions (e.g., cell line, incubation time).
- Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity measurements .
Q. What strategies optimize structure-activity relationship (SAR) studies for oxadiazole ring modifications?
- Synthesize analogs with substitutions at the 3-methylphenyl group (e.g., electron-withdrawing vs. donating groups).
- Test activity against target proteins (e.g., kinases) using surface plasmon resonance (SPR) or fluorescence polarization assays.
- Correlate logP values (lipophilicity) with cellular permeability using Caco-2 cell models .
Q. How can computational methods predict interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., ATP-binding pockets).
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent models.
- Free-energy calculations : Apply MM-PBSA to quantify binding affinities for lead optimization .
Q. What analytical approaches address solubility challenges in in vitro assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
